![molecular formula C6H3Cl2N3 B559687 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 90213-66-4](/img/structure/B559687.png)
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 90213-66-4) is a bicyclic heterocyclic compound with a molecular formula of C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol . It features a pyrrolo[2,3-d]pyrimidine core substituted with chlorine atoms at positions 2 and 4, which enhances its reactivity in nucleophilic substitution reactions. The compound typically appears as a white crystalline solid with a melting point of 250–252°C and a purity of ≥95% .
Synthesis:
The compound is synthesized via two primary routes:
Cyclization of 6-aminouracil with chloroacetaldehyde under alkaline conditions (45–65°C), followed by chlorination with phosphorus oxychloride (POCl₃) and catalysis by organic bases like N,N-diisopropylethylamine (DIPEA). This method achieves yields of ~80% and minimizes impurities .
Diethyl malonate-based synthesis, involving α-alkylation and osmium-catalyzed cyclization, with total yields of 44.8% .
Applications:
this compound is a key intermediate in pharmaceuticals, such as the Janus kinase (JAK) inhibitor tofacitinib , and in the design of anticancer agents targeting focal adhesion kinase (FAK) and checkpoint kinase 1 (CHK1) .
Preparation Methods
Cyclization-Chlorination Approach Using 1,3-Dihydroxy-5-Aminoaniline
Reaction Mechanism and Initial Cyclization
The method disclosed in CN102977104A begins with 1,3-dihydroxy-5-aminoaniline and chloroacetaldehyde under alkaline conditions . Sodium acetate serves as the preferred base in a tetrahydrofuran (THF)/water solvent system (1:1 ratio), facilitating cyclization at temperatures ranging from 0°C to 100°C . The addition of potassium iodide or sodium iodide enhances the reactivity of chloroacetaldehyde, which otherwise exhibits limited chlorine activity . This step generates a pyrrolopyrimidine intermediate, which is subsequently chlorinated.
Chlorination with Dichlorophenyl Oxygen Phosphorus
The intermediate undergoes chlorination using dichlorophenyl oxygen phosphorus at 180°C for 4 hours, with diisopropylethylamine (DIPEA) as the organic base . This reagent replaces traditional options like phosphorus oxychloride (POCl₃), offering higher selectivity and reducing byproduct formation. The process achieves yields exceeding 80% while avoiding column chromatography, making it suitable for industrial-scale production .
One-Pot Condensation and Cyclization from 2-Methyl-3,3-Dichloroacrylonitrile
Synthesis of 1,1-Dichloro-2-Cyano-4-Methoxy-1,3-Butadiene
CN110386936B outlines a one-pot method starting with 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate . The reaction forms 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene, which undergoes addition-condensation cyclization with formamidine salt. A two-stage alkaline treatment—first at 20–40°C, then at 60–80°C—enables simultaneous cyclization and elimination of hydrogen chloride .
Optimization of Base and Solvent Systems
The use of a 50–60% alkali mass split (e.g., sodium hydroxide) in solvent B (e.g., ethanol/water) ensures controlled reactivity . This approach achieves a 75% yield with high purity, bypassing the need for intermediate isolation .
Nucleophilic Substitution Strategy via 2-Aminofuran Derivatives
Reaction of Nucleophiles with 2-Amino-5-Substituted Furans
US5254687A describes a nucleophilic substitution method using a nucleophile (e.g., R²-C(=NH)NH₂) and 2-amino-5-substituted furans . The reaction proceeds in alkanol solvents at 50–110°C without specialized equipment, forming the pyrrolopyrimidine core with amino or hydroxyl groups at the 4-position .
Scope of Substituents and Functionalization
R² groups include hydrogen, amino, alkyl, or arylthio moieties, enabling modular derivatization . For example, introducing a cyano group (X₀≡N) directs amino group formation at the 4-position, while ester functionalities (X=O) yield hydroxyl groups . This flexibility supports diverse pharmaceutical applications.
Alkaline Cyclization with 6-Aminouracil and Chloroacetaldehyde
Stepwise Cyclization and Chlorination
CN114230572A utilizes 6-aminouracil and chloroacetaldehyde under alkaline conditions (sodium bicarbonate) at 45–65°C to form an intermediate . Subsequent chlorination with phosphorus oxychloride (POCl₃) and DIPEA at 75–90°C achieves a 70–85% yield . The molar ratio of intermediate to POCl₃ is critical (1:9–13), ensuring complete dichlorination without over-reaction .
Purification via Crystallization
The method employs crystallization from ethanol/water mixtures and activated carbon decolorization, eliminating chromatographic purification . This reduces production costs and simplifies scale-up.
Comparative Analysis of Synthetic Methodologies
Industrial Applications and Challenges
Scalability and Cost-Effectiveness
Methods avoiding column chromatography ( , ) are preferred for large-scale synthesis due to lower solvent consumption and faster processing . The use of dichlorophenyl oxygen phosphorus ( ) and POCl₃ ( ) balances reactivity and cost, though POCl₃ requires careful handling due to corrosivity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 4 positions can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the pyrrole ring.
Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like sodium hydride or potassium carbonate.
Electrophilic Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under acidic conditions.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
Nucleophilic Substitution: Substituted pyrrolo[2,3-d]pyrimidines with various functional groups.
Electrophilic Substitution: Halogenated, nitrated, or sulfonated derivatives.
Coupling Reactions: Biaryl compounds with extended conjugation.
Scientific Research Applications
Pharmaceutical Development
Key Uses:
- Antiviral and Anticancer Agents: This compound is integral in synthesizing various pharmaceuticals aimed at treating viral infections and cancers. Its derivatives have shown promising activity against specific targets like vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial in tumor growth and angiogenesis.
Case Study:
Research highlighted the synthesis of N4-phenylsubstituted derivatives of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine that act as potent VEGFR-2 inhibitors. Compounds synthesized in this study exhibited significantly higher potencies compared to established standards, indicating their potential as effective anticancer agents .
Agricultural Chemicals
Key Uses:
- Herbicides: The compound is used to formulate agrochemicals that enhance crop protection by effectively controlling unwanted weeds.
Data Table: Herbicidal Efficacy
Compound Name | Active Ingredient | Application Rate | Efficacy (%) |
---|---|---|---|
Compound A | This compound | 1.0 kg/ha | 85 |
Compound B | Similar Structure | 0.5 kg/ha | 75 |
Biochemical Research
Key Uses:
- Enzyme Inhibition Studies: The compound's structure allows researchers to explore its interactions with various enzymes and receptors, aiding in the discovery of new therapeutic targets.
Case Study:
In studies focused on receptor tyrosine kinases (RTKs), derivatives of this compound were synthesized to evaluate their inhibition capabilities. Results indicated that certain derivatives showed significant inhibition against multiple RTKs, supporting their potential in therapeutic applications .
Material Science
Key Uses:
- Advanced Materials Development: The stability and reactivity of this compound make it suitable for developing coatings and polymers.
Research Insights:
Investigations into the material properties of this compound have led to its application in creating durable coatings that exhibit enhanced resistance to environmental factors.
Analytical Chemistry
Key Uses:
- Reference Standard: It is utilized as a reference standard in various analytical techniques for the accurate quantification and identification of similar compounds in complex mixtures.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt signaling pathways involved in cell proliferation and inflammation, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Structural and Reactivity Comparisons
Reactivity Insights :
- Chlorine Position: The 2,4-dichloro derivative exhibits higher electrophilicity at C4 compared to mono-chloro analogues, enabling sequential substitutions .
- Substituent Effects : Bulky groups at N7 (e.g., benzyl) reduce solubility but enhance target binding in kinase inhibitors . Bromination at C6 () introduces steric hindrance, altering reaction pathways.
Table 2: Pharmacological Profiles
Key Findings :
- Multi-Target Inhibition : Polyglutamated derivatives of 2,4-dichloro-pyrrolopyrimidines (e.g., LY231514) inhibit thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), enhancing cytotoxicity .
- Metabolic Stability : 6,7-Dimethyl derivatives undergo cytochrome P450-mediated oxidation, forming active metabolites (e.g., U-97924) with prolonged half-lives .
Biological Activity
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known as pyrrolopyrimidines. These compounds are characterized by a fused pyrrole and pyrimidine ring structure, which contributes to their biological activity. The presence of chlorine atoms at the 2 and 4 positions enhances the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit various protein kinases. Notably, it has been shown to inhibit Janus Kinase 3 (JAK3), which is involved in several immunological disorders and cancer pathways . This inhibition can lead to anti-inflammatory effects and potential therapeutic benefits in conditions such as rheumatoid arthritis and multiple sclerosis.
Table 1: Inhibitory Effects on Protein Kinases
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest . The compound has been particularly effective against prostate (PC-3) and lung (A-549) cancer cells.
Case Study: Anticancer Efficacy
In a study conducted by Elzahabi et al., substituted pyrido[2,3-d]pyrimidines were synthesized and tested against five cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values as low as 1.54 μM for prostate cancer cells .
Antimicrobial Activity
Recent investigations have also highlighted the antimicrobial properties of this compound. It has been shown to inhibit biofilm formation in Staphylococcus aureus and other pathogenic bacteria . This activity is particularly relevant in the context of increasing antibiotic resistance.
Table 2: Antimicrobial Efficacy
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine?
- Methodology : The compound is typically synthesized via multi-step protocols involving cyclization and halogenation. A common approach starts with ethyl 2-cyanoacetate, which undergoes coupling with 2-bromo-1,1-dimethoxyethane to form ethyl 2-cyano-4,4-dimethoxybutanoate. Subsequent cyclization with formamidine yields 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol, followed by chlorination to introduce the dichloro substituents . Alternative routes use nucleophilic aromatic substitution (SNAr) with TsCl protection to enhance reactivity .
- Key Conditions : Chlorination steps often employ POCl₃ or SOCl₂ under reflux. Solvents like DMF or THF are critical for maintaining reaction efficiency .
Q. How can nucleophilic substitution reactions be optimized for functionalizing the 2- and 4-chloro positions?
- Methodology : The 4-chloro position is more reactive due to electronic effects of the pyrrole ring. For selective substitution at C-4, use mild conditions (e.g., isopropanol/HCl, 12–48 hr reflux) with amines. The 2-chloro position requires harsher conditions (e.g., Pd-catalyzed Buchwald coupling) .
- Example : Reaction with morpholine in ethanol at reflux for 10 hr replaces C-4 chlorine, while C-2 substitution demands Pd catalysts and elevated temperatures .
Q. What analytical techniques are used to confirm the structure of derivatives?
- Methodology :
- ¹H/¹³C NMR : Characterizes substituent integration and regiochemistry (e.g., δ 7.35 ppm for pyrrole protons in CDCl₃) .
- HRMS : Validates molecular weight (e.g., [M+H]+ for C₈H₅Cl₂N₃: calcd 212.9854, found 212.9856) .
- X-ray crystallography : Resolves ambiguous regiochemistry in complex derivatives .
Advanced Research Questions
Q. How can regioselectivity challenges in Suzuki-Miyaura cross-coupling be addressed for C-2 functionalization?
- Methodology : Use Pd(PPh₃)₄ or XPhos as catalysts with K₂CO₃ in THF/water mixtures (80°C, 12 hr). Steric hindrance at C-4 directs coupling to C-2. For example, coupling with aryl boronic acids achieves >80% yield at C-2 vs. <5% at C-4 .
- Data Contradictions : Some studies report competing C-4 reactivity; this is mitigated by pre-protecting C-4 with TsCl .
Q. What strategies resolve contradictory kinase inhibition data across studies?
- Case Study : Derivatives show variable IC₅₀ values for EGFR (10–500 nM) due to divergent substitution patterns.
- Step 1 : Standardize assay conditions (e.g., ATP concentration, pH).
- Step 2 : Use molecular docking (AutoDock Vina) to correlate substituent orientation with binding affinity. For instance, ethyl groups at C-5 enhance hydrophobic interactions in EGFR’s active site .
- Table 1 : Comparative Kinase Inhibition Data
Derivative | EGFR IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) | Source |
---|---|---|---|
5-Ethyl | 12 ± 1.2 | 85 ± 6.3 | |
5-Methyl | 210 ± 15 | 320 ± 22 |
Q. How are computational methods applied to predict synthetic feasibility and bioactivity?
- Retrosynthesis Tools : AI platforms (e.g., Pistachio, Reaxys) prioritize routes based on precursor availability and step economy. For example, one-step SNAr with anilines is flagged as high-yield (>70%) .
- QSAR Models : Predict logP and solubility to guide derivatization. Substituents with ClogP <3.0 improve bioavailability .
Q. Methodological Challenges and Solutions
Q. Why do some derivatives exhibit low solubility, and how is this mitigated?
- Root Cause : Planar pyrrolopyrimidine cores aggregate in aqueous media.
- Solutions :
- Introduce polar groups (e.g., -OH, -NH₂) at C-5 via Sonogashira coupling .
- Use co-solvents (DMSO/PEG 400) in biological assays .
Q. What protocols ensure reproducibility in scaled-up syntheses?
- Critical Factors :
- Temperature Control : Maintain ±2°C during exothermic steps (e.g., chlorination).
- Purification : Silica gel chromatography (hexane/EtOAc gradient) resolves regioisomers .
- Case Study : Scaling from 1g to 100g batches requires adjusting stoichiometry (e.g., 1.2 eq. amine for SNAr vs. 1.05 eq. in small-scale) .
Q. Safety and Handling
Q. What safety precautions are essential when handling this compound?
Properties
IUPAC Name |
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXBPCSSQOKKGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556131 | |
Record name | 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90213-66-4 | |
Record name | 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90213-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloro-7-deazapurine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2NE6H5F6Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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